molecular formula C19H25NO2 B13424374 rac 5-Hydroxymethyl Desisopropyl Tolterodine CAS No. 480432-16-4

rac 5-Hydroxymethyl Desisopropyl Tolterodine

Cat. No.: B13424374
CAS No.: 480432-16-4
M. Wt: 299.4 g/mol
InChI Key: CCZYBOXFQXWQIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 5-Hydroxymethyl Desisopropyl Tolterodine involves multiple steps, starting from the precursor tolterodine. The key step in the synthesis is the hydroxylation of the tolterodine molecule to introduce the hydroxymethyl group. This can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: rac 5-Hydroxymethyl Desisopropyl Tolterodine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Mechanism of Action

The mechanism of action of rac 5-Hydroxymethyl Desisopropyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. By binding to these receptors, it inhibits bladder contractions, reduces detrusor pressure, and leads to incomplete emptying of the bladder. This action helps in alleviating symptoms of urinary incontinence and overactive bladder .

Comparison with Similar Compounds

Uniqueness: rac 5-Hydroxymethyl Desisopropyl Tolterodine is unique due to its specific hydroxymethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and therapeutic applications, particularly in the context of urinary disorders .

Properties

IUPAC Name

4-(hydroxymethyl)-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYBOXFQXWQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158451
Record name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480432-16-4
Record name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480432-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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